Lipophilicity (LogP) Advantage of the Phenyl Ester Over Alkyl Homologs for Non-Aqueous and Biphasic Reaction Media
Phenyl 1H-imidazole-1-carboximidate demonstrates substantially higher calculated lipophilicity compared to its alkyl ester counterparts, as quantified by LogP values. This property is critical for solubility in non-polar solvents and partitioning in biphasic aqueous-organic reaction systems .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.84 |
| Comparator Or Baseline | Methyl imidazole-1-carboximidate (LogP = 0.41); Ethyl imidazole-1-carboximidate (LogP = 0.80); Propyl imidazole-1-carboximidate (LogP = 1.19) |
| Quantified Difference | ΔLogP = +1.03 (vs. methyl); +1.04 (vs. ethyl); +0.65 (vs. propyl) |
| Conditions | Calculated property (ACD/Labs or similar software); consistent PSA of 50.9 Ų across all homologs . |
Why This Matters
Significantly higher LogP facilitates dissolution in hydrophobic reaction media (e.g., toluene, CH₂Cl₂) and improves retention and separation in reversed-phase chromatographic monitoring, offering a practical advantage for process development chemists selecting a reagent with appropriate solubility characteristics.
